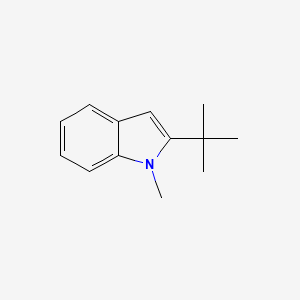

2-(tert-Butyl)-1-methyl-1H-indole

Description

2-(tert-Butyl)-1-methyl-1H-indole is a substituted indole derivative characterized by a tert-butyl group at position 2 and a methyl group at position 1 of the indole ring. Indoles are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

46275-90-5 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-tert-butyl-1-methylindole |

InChI |

InChI=1S/C13H17N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-9H,1-4H3 |

InChI Key |

IXVWCFCTOYIGHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2N1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-1-methyl-1H-indole typically involves the alkylation of 1-methylindole with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of 2-(tert-Butyl)-1-methyl-1H-indole can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed:

Oxidation: Indole-2-carboxylic acids.

Reduction: Reduced indole derivatives.

Substitution: Nitroindoles, halogenated indoles.

Scientific Research Applications

2-(tert-Butyl)-1-methyl-1H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(tert-Butyl)-1-methyl-1H-indole and Analogous Compounds

*Calculated based on molecular formula (C₁₃H₁₇N). †Estimated from molecular formula (C₁₇H₂₁NO₂).

Substituent Position Effects

- However, the methyl group at position 1 (vs. 5) in the former compound may alter electron density distribution across the indole ring, affecting its participation in electrophilic substitutions or metal-catalyzed reactions. In tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate, the Boc (tert-butoxycarbonyl) group at position 1 stabilizes the nitrogen atom, making the compound less reactive toward nucleophiles compared to unmethylated analogs .

- Solubility and Stability: Bulky tert-butyl groups generally reduce solubility in polar solvents but improve thermal stability. The 5-methyl substituent in 2-tert-Butyl-5-methyl-1H-indole may slightly enhance solubility in nonpolar solvents compared to the 1-methyl isomer due to reduced symmetry .

Biological Activity

2-(tert-Butyl)-1-methyl-1H-indole is a derivative of indole, notable for its unique structural features, including a tert-butyl and a methyl group attached to the indole ring. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its diverse biological activities. The molecular formula of this compound is C12H15N, and its bicyclic structure contributes to its chemical properties and potential therapeutic applications.

Biological Activities

The biological activity of 2-(tert-Butyl)-1-methyl-1H-indole is influenced by its structural modifications. Research indicates that indole derivatives exhibit a wide range of biological effects, including:

- Antimicrobial Activity : Indole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Some studies suggest that compounds similar to 2-(tert-Butyl)-1-methyl-1H-indole can inhibit tumor growth in specific cancer models.

- Neuroprotective Effects : Certain analogs demonstrate neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The interaction studies involving 2-(tert-Butyl)-1-methyl-1H-indole focus on its binding affinity and mechanism with various biological targets. Understanding these interactions is crucial for determining the compound's efficacy and safety profile in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methylindole | Lacks tert-butyl group | Antimicrobial, anticancer |

| Tert-butylindoline | Contains an indoline structure | Antioxidant, anti-inflammatory |

| Tert-butyl 5-iodoindoline | Iodine substituent present | Enhanced reactivity, potential radiolabeling |

| 2-Methylindole | Similar methyl substitution | Neuroprotective effects |

The presence of the tert-butyl group in 2-(tert-Butyl)-1-methyl-1H-indole enhances its solubility and stability compared to its analogs, which may contribute to its unique biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and toxicological profiles of related indole compounds. For instance, a study evaluating the pharmacokinetic properties of synthetic cannabinoids highlighted the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics for similar compounds .

Additionally, research on indole derivatives has demonstrated significant tumor growth inhibition in xenograft models, suggesting potential applications in oncology . These findings underscore the relevance of indole-based compounds in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.